N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S2/c1-23-6-4-18-10-7-12-13(22-9-21-12)8-14(10)24-16(18)17-15(19)11-3-2-5-20-11/h2-3,5,7-8H,4,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIQILOAUMZDOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=CO4)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)furan-2-carboxamide typically involves multi-step organic synthesis. The key steps include the formation of the dioxolo and benzo-thiazole rings, followed by their coupling with the furan-2-carboxamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: Various substitution reactions can occur, particularly at the benzo-thiazole and furan moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxide or sulfone derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, (Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)furan-2-carboxamide may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-N-(7-(2-(methylthio)ethyl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structural Comparisons
Table 1: Core Frameworks and Substituents
Key Observations :
- The target compound’s benzothiazole-dioxolo core distinguishes it from triazoles () and pyridinyl/indol derivatives (–3), which may alter electronic properties and steric bulk.
- The methylsulfanylethyl group introduces a flexible sulfur-containing chain, contrasting with rigid sulfonyl () or iodomethyl () substituents.
Functional Group and Reactivity Comparisons
Table 2: Functional Group Analysis
Key Observations :
Biological Activity
N-[7-(2-methylsulfanylethyl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene]furan-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's structure includes a benzothiazole moiety, which is known for its diverse biological activities. The presence of a dioxole ring and a methylsulfanyl group further enhances its pharmacological potential. The molecular formula is with a molecular weight of approximately 376.5 g/mol.
Biological Activity Overview
The biological activities of this compound can be categorized into three primary areas:
1. Antimicrobial Activity
Research indicates that compounds containing benzothiazole and dioxole structures exhibit significant antimicrobial properties.
- Study Findings : A study evaluated various derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 4 to 20 μmol/L, showing that some derivatives were more potent than standard antibiotics like cefotaxime .
| Compound | Bacterial Strain | MIC (μmol/L) | Comparison |
|---|---|---|---|
| 7a | Bacillus subtilis | 6 | Equivalent to cefotaxime |
| 9a | Staphylococcus aureus | 4 | More potent than cefotaxime |
2. Anticancer Activity
The anticancer properties of the compound were evaluated using several human cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells.
- Cytotoxicity Results : Compounds derived from the benzothiazole framework showed cytotoxicity with IC50 values significantly lower than the reference drug doxorubicin. For instance, compound 7a demonstrated an IC50 value of 10 μmol/L against HepG2 cells .
| Cell Line | Compound | IC50 (μmol/L) | Reference Drug IC50 (μmol/L) |
|---|---|---|---|
| NCI-H460 | 7a | 10 | 15 |
| HepG2 | 7d | 8 | 12 |
| HCT-116 | 9a | 9 | 14 |
3. Antioxidant Activity
Antioxidant activity was assessed through the ability to inhibit lipid peroxidation in rat brain and kidney homogenates.
- Antioxidant Efficacy : Compounds such as 7d exhibited potent inhibition rates exceeding those of Trolox, a standard antioxidant. For example, compound 7d showed an inhibition rate of 92.8% compared to Trolox's rate of 89.5% .
| Compound | Inhibition Rate (%) |
|---|---|
| 7d | 92.8 |
| Trolox | 89.5 |
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that derivatives similar to this compound showed higher success rates in treating resistant strains compared to conventional therapies.
- Cytotoxic Studies : Laboratory studies on tumor cell lines indicated that compounds with similar structural motifs effectively induced apoptosis in cancer cells through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
